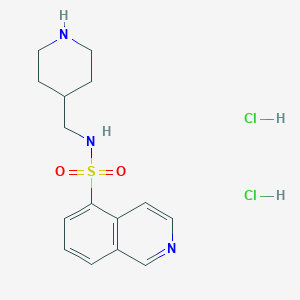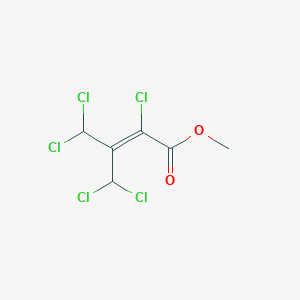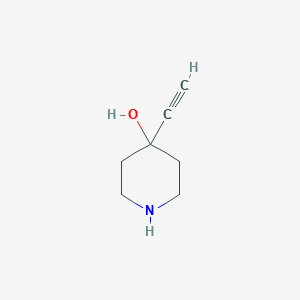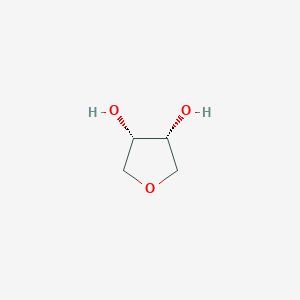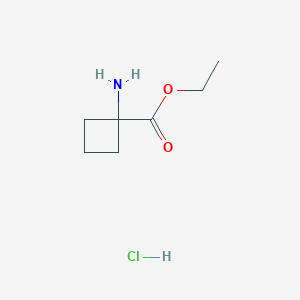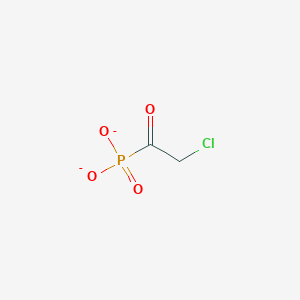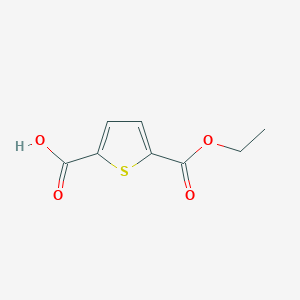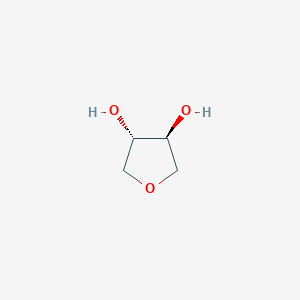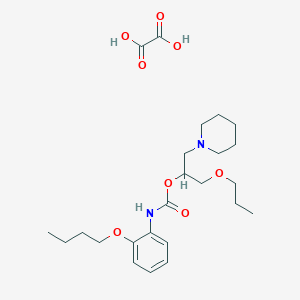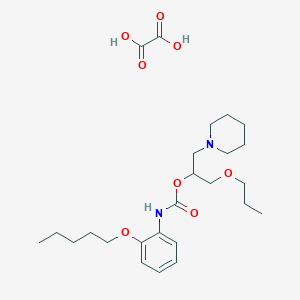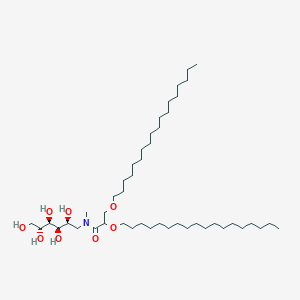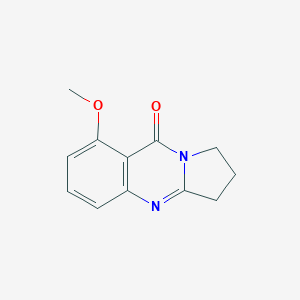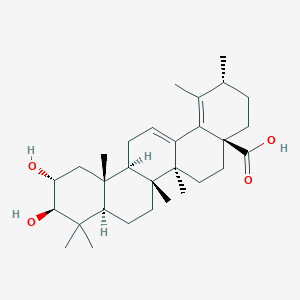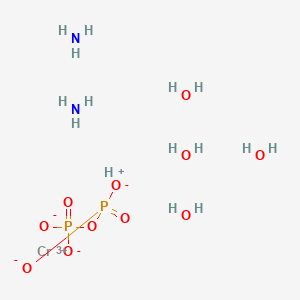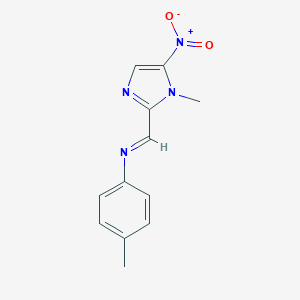
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, also known as MNIMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNIMBA is a nitroimidazole derivative that has been synthesized through various methods, and it has been found to possess unique biochemical and physiological effects that make it a promising candidate for further investigation. In We will also discuss several future directions for research on MNIMBA.
作用機序
The mechanism of action of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to selectively target cancer cells, which may be due to differences in ROS levels between cancer cells and normal cells. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to induce DNA damage in cancer cells, leading to apoptosis.
生化学的および生理学的効果
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation. Studies have shown that 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can induce the expression of genes involved in apoptosis and DNA damage response, as well as modulate the activity of various enzymes involved in cellular metabolism. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to possess anti-inflammatory effects, which may be due to its ability to modulate the activity of immune cells.
実験室実験の利点と制限
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has several advantages for laboratory experiments, including its relative ease of synthesis and its selective targeting of cancer cells. However, 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
将来の方向性
There are several future directions for research on 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, including the development of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine-based cancer therapies, the investigation of its antimicrobial activity against drug-resistant strains, and the exploration of its radioprotective effects. Additionally, further investigation into the mechanism of action of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is needed to fully understand its potential applications in scientific research.
合成法
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can be synthesized through various methods, including condensation reactions between 4-methylbenzenamine and 1-methyl-5-nitroimidazole-2-carboxaldehyde, or through the reduction of 4-methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)imino)methyl)benzenamine using sodium dithionite. The synthesis of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been reported in several studies, and the purity and yield of the compound can be optimized through careful selection of reaction conditions.
科学的研究の応用
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been studied for its potential applications in a variety of scientific research fields, including cancer therapy, antimicrobial activity, and as a radioprotective agent. Studies have shown that 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to possess antimicrobial activity against a variety of bacterial strains, including drug-resistant strains such as MRSA. Additionally, 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to have radioprotective effects, protecting cells from radiation-induced damage.
特性
CAS番号 |
129661-57-0 |
|---|---|
製品名 |
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine |
分子式 |
C12H12N4O2 |
分子量 |
244.25 g/mol |
IUPAC名 |
1-(1-methyl-5-nitroimidazol-2-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C12H12N4O2/c1-9-3-5-10(6-4-9)13-7-11-14-8-12(15(11)2)16(17)18/h3-8H,1-2H3 |
InChIキー |
GFZGRQLCVBRLTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=CC2=NC=C(N2C)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)N=CC2=NC=C(N2C)[N+](=O)[O-] |
同義語 |
1-(1-methyl-5-nitro-imidazol-2-yl)-N-(4-methylphenyl)methanimine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



